Cas no 2580255-41-8 (2-{4-chloro-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylsulfanyl}propanoic acid)

2580255-41-8 structure
상품 이름:2-{4-chloro-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylsulfanyl}propanoic acid
2-{4-chloro-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylsulfanyl}propanoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 2-{[4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid
- EN300-27723563
- 2580255-41-8
- 2-{4-chloro-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylsulfanyl}propanoic acid
-
- 인치: 1S/C24H20ClNO4S/c1-14(23(27)28)31-22-11-10-15(25)12-21(22)26-24(29)30-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,14,20H,13H2,1H3,(H,26,29)(H,27,28)
- InChIKey: IRHXAFHZYJBKJO-UHFFFAOYSA-N
- 미소: ClC1C=CC(=C(C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)SC(C(=O)O)C
계산된 속성
- 정밀분자량: 453.0801570g/mol
- 동위원소 질량: 453.0801570g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 5
- 중원자 수량: 31
- 회전 가능한 화학 키 수량: 7
- 복잡도: 627
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 5.8
- 토폴로지 분자 극성 표면적: 101Ų
2-{4-chloro-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylsulfanyl}propanoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27723563-1.0g |
2-{[4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid |
2580255-41-8 | 95.0% | 1.0g |
$1742.0 | 2025-03-20 | |
Enamine | EN300-27723563-2.5g |
2-{[4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid |
2580255-41-8 | 95.0% | 2.5g |
$3417.0 | 2025-03-20 | |
Enamine | EN300-27723563-0.25g |
2-{[4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid |
2580255-41-8 | 95.0% | 0.25g |
$1604.0 | 2025-03-20 | |
Enamine | EN300-27723563-0.5g |
2-{[4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid |
2580255-41-8 | 95.0% | 0.5g |
$1673.0 | 2025-03-20 | |
Enamine | EN300-27723563-5.0g |
2-{[4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid |
2580255-41-8 | 95.0% | 5.0g |
$5056.0 | 2025-03-20 | |
Enamine | EN300-27723563-0.05g |
2-{[4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid |
2580255-41-8 | 95.0% | 0.05g |
$1464.0 | 2025-03-20 | |
Enamine | EN300-27723563-0.1g |
2-{[4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid |
2580255-41-8 | 95.0% | 0.1g |
$1533.0 | 2025-03-20 | |
Enamine | EN300-27723563-10.0g |
2-{[4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid |
2580255-41-8 | 95.0% | 10.0g |
$7497.0 | 2025-03-20 | |
Enamine | EN300-27723563-10g |
2-{[4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid |
2580255-41-8 | 10g |
$7497.0 | 2023-09-10 | ||
Enamine | EN300-27723563-5g |
2-{[4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]sulfanyl}propanoic acid |
2580255-41-8 | 5g |
$5056.0 | 2023-09-10 |
2-{4-chloro-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylsulfanyl}propanoic acid 관련 문헌
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
2580255-41-8 (2-{4-chloro-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylsulfanyl}propanoic acid) 관련 제품
- 2138158-66-2([3-(1-ethoxyethenyl)-1-methyl-1H-pyrazol-5-yl]methanamine)
- 1794941-48-2(Chrysoeriol-d3)
- 2649066-43-1(3-(isocyanatomethyl)-2,2-dimethylthiolane)
- 1396715-03-9(2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methyl-N-2-(thiophen-2-yl)ethylacetamide)
- 1361803-66-8(5-(2,5-Dichlorophenyl)-6-fluoronicotinaldehyde)
- 2138165-14-5(Quinoline, 7-bromo-4-methyl-2-(1-methylethyl)-)
- 2639432-28-1(2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylic acid)
- 868975-15-9(2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyl-oxazole)
- 59594-65-9(2-bromo-4-(trifluoromethyl)benzene-1-thiol)
- 2034346-97-7(3-chloro-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-2-methylbenzene-1-sulfonamide)
추천 공급업체
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량

Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량

PRIBOLAB PTE.LTD
골드 회원
중국 공급자
시약

Zhejiang Brunova Technology Co., Ltd.
골드 회원
중국 공급자
대량

Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량
